molecular formula C16H17BrN4O2 B5765570 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5765570
M. Wt: 377.24 g/mol
InChI Key: GSAVRUPZSHIQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group, a pyrimidinyl-substituted piperazine, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrimidinyl-piperazine intermediates. The bromophenoxy group can be introduced through a nucleophilic substitution reaction involving a bromophenol and an appropriate leaving group. The pyrimidinyl-piperazine moiety can be synthesized via a cyclization reaction involving a pyrimidine derivative and piperazine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrimidinyl-piperazine moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAVRUPZSHIQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.